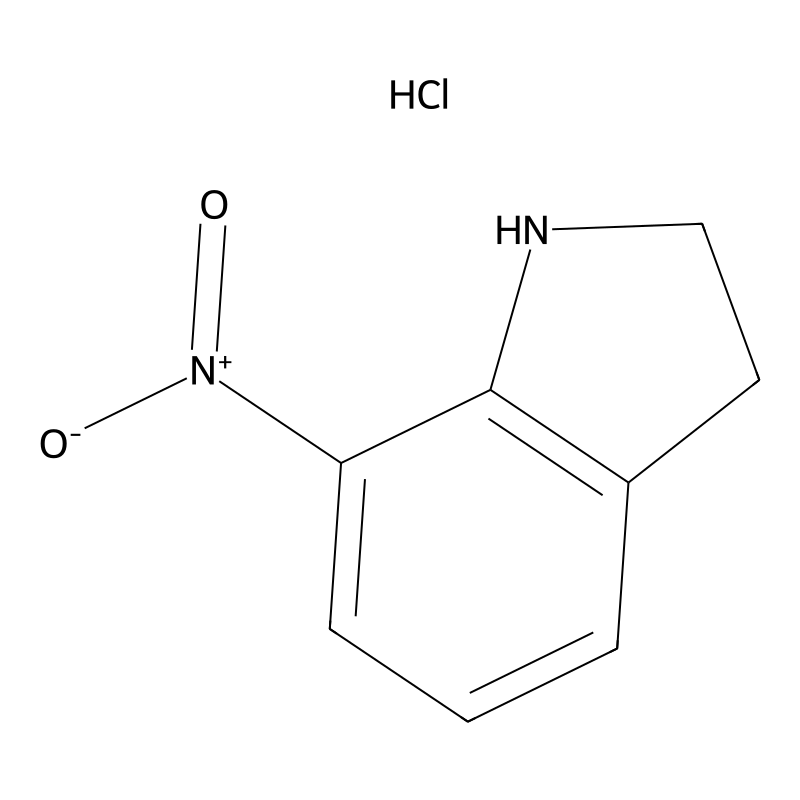

7-Nitroindoline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition:

Studies suggest that 7-Nitroindoline HCl might act as an inhibitor for specific enzymes. Enzymes are biological molecules that play a crucial role in various cellular processes. Inhibiting specific enzymes can be a valuable strategy in understanding their function and developing drugs to treat diseases associated with their abnormal activity. Research suggests 7-Nitroindoline HCl might inhibit enzymes involved in certain neurological pathways []. Further investigation is needed to determine the specific enzymes it targets and its potential therapeutic applications.

Cellular Signaling:

Cellular signaling is a complex network of communication pathways within cells. 7-Nitroindoline HCl is being explored for its potential to modulate cellular signaling processes. Studies have shown that it can interact with specific signaling molecules, potentially influencing cellular behavior. This makes it a valuable tool for researchers investigating cellular signaling pathways and their role in various diseases.

Neuroprotective Properties:

Some research suggests that 7-Nitroindoline HCl might possess neuroprotective properties. Neuroprotection refers to the ability of a compound to protect nerve cells from damage or degeneration. This is particularly relevant in studying neurodegenerative diseases like Parkinson's and Alzheimer's disease. While the exact mechanisms are still under investigation, 7-Nitroindoline HCl's potential neuroprotective effects are being explored in various models.

Drug Discovery Tool:

The diverse biological activities of 7-Nitroindoline HCl make it a valuable tool in drug discovery research. Its ability to interact with enzymes and cellular signaling pathways can be harnessed to identify novel drug targets. Researchers can use 7-Nitroindoline HCl as a starting point to develop new drugs for various diseases [].

7-Nitroindoline hydrochloride is a chemical compound with the molecular formula C8H6N2O2·HCl. It features a nitro group at the 7-position of the indoline structure, which contributes to its unique chemical properties. This compound is often used in various fields of research due to its potential biological activities and applications in organic synthesis.

- The mechanism of action of 7-NIHCl remains unknown and requires further investigation.

- Its potential biological activity or role in cellular processes is not well-established in current research.

- As a research chemical, information on the specific hazards associated with 7-NIHCl is scarce.

- However, due to the presence of a nitro group, it's advisable to handle it with caution, assuming potential explosive properties.

- Standard laboratory safety practices for handling unknown chemicals should be followed when working with 7-NIHCl. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

7-Nitroindoline hydrochloride has been studied for its potential biological activities. It exhibits:

- Antimicrobial Properties: Some studies suggest that derivatives of 7-nitroindoline may possess antimicrobial activity, making them candidates for further pharmacological exploration.

- Anticancer Activity: Research indicates that compounds related to 7-nitroindoline may have anticancer properties, particularly in targeting specific cancer cell lines .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be useful in biochemical assays and drug development.

The synthesis of 7-nitroindoline hydrochloride typically involves several steps:

- Nitration of Indole: Indole or its derivatives are nitrated using strong nitrating agents like acetyl nitrate to introduce the nitro group at the 7-position.

- Formation of Indoline: The resulting nitroindole is then subjected to reduction or other transformations to yield 7-nitroindoline.

- Hydrochloride Formation: The final step involves reacting 7-nitroindoline with hydrochloric acid to form the hydrochloride salt .

7-Nitroindoline hydrochloride has various applications across multiple domains:

- Pharmaceutical Research: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting infectious diseases and cancer.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and dyes.

- Biochemical Assays: The compound is utilized in assays to study enzyme activity and protein interactions, contributing valuable insights into biochemical processes.

Interaction studies involving 7-nitroindoline hydrochloride focus on its binding affinity and inhibitory effects on various biological targets:

- Protein Binding Studies: These studies help elucidate how the compound interacts with specific proteins, which is crucial for understanding its mechanism of action.

- Enzyme Kinetics: Investigating how 7-nitroindoline affects enzyme activity provides insight into its potential therapeutic applications and helps identify suitable targets for drug development .

Several compounds share structural similarities with 7-nitroindoline hydrochloride. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-7-nitroindoline | Bromine substitution at the 5-position | Enhanced reactivity due to bromine; potential for halogenation reactions. |

| 1-Acetyl-5-bromo-7-nitroindoline | Acetyl group at the 1-position | Displays distinct biological activities compared to non-acetylated forms. |

| 1-Acetyl-7-nitroindoline | Acetyl group at the 1-position; nitro at 7 | Different solubility and reactivity profiles due to acetylation. |

| 7-Nitrosoindoline | Nitroso group instead of nitro | Different electronic properties and reactivity; potential use in photochemistry. |

These comparisons highlight the unique combination of functional groups in 7-nitroindoline hydrochloride, which contribute to its distinct properties and applications in scientific research and industry.